N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(14-28-18-4-2-1-3-5-18)25-10-8-16(9-11-25)13-23-22(27)17-6-7-19-20(12-17)29-15-24-19/h1-7,12,15-16H,8-11,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQAJUHUVOAEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via acylation reactions, often using phenoxyacetic acid derivatives and coupling agents.
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is constructed through cyclization reactions involving thiourea and appropriate aromatic precursors.
Final Coupling Reaction: The piperidine intermediate is coupled with the benzo[d]thiazole intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties, including N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide. The compound has been investigated for its efficacy against several cancer types, including:
- Bladder Cancer : The compound has shown promise in treating bladder cancer, demonstrating significant cytotoxic effects on bladder cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Breast Cancer : Research indicates that this compound exhibits strong antitumor activity against breast cancer cells. It operates through various pathways, including the modulation of signaling pathways that control cell cycle progression and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the anticancer properties of this compound. Modifications to the thiazole and piperidine components can enhance potency and selectivity against different cancer types. For instance:
- Substitutions on the phenoxyacetyl group can significantly affect biological activity and selectivity.
- Variations in the carboxamide functional group may influence solubility and bioavailability, impacting therapeutic efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several pharmacologically active analogs (Table 1):
Key Observations :
- The phenoxyacetyl group introduces a bulkier substituent compared to the acetyl group in fentanyl analogs, likely impacting solubility and blood-brain barrier permeability .
- Unlike Goxalapladib, which targets atherosclerosis via phospholipase A2 inhibition, the target compound lacks the trifluoromethyl biphenyl motif critical for that mechanism .
Pharmacological and Functional Comparisons
- 2f (): The hydroxy-tetramethylpiperidine and chlorophenyl groups in 2f suggest enhanced metabolic stability compared to the target compound’s phenoxyacetyl group, which may be prone to esterase-mediated hydrolysis .
- Fentanyl Analogs () : The absence of an anilido (N-phenyl) group in the target compound reduces structural overlap with opioid receptor agonists like 4'-methyl acetyl fentanyl, implying divergent therapeutic applications .
Research Findings and Limitations
- Therapeutic Potential: The benzothiazole scaffold is associated with kinase inhibition (e.g., MAPK or PI3K pathways), suggesting possible anticancer or anti-inflammatory applications, unlike 2f or Goxalapladib .
- Contradictions : While fentanyl analogs prioritize rapid CNS uptake, the target compound’s polar carboxamide group may limit this, necessitating formulation optimization for bioavailability .
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. Its structure includes:
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Phenoxyacetyl group : Enhances lipophilicity and may influence receptor binding.
The molecular formula is , with a molecular weight of approximately 370.51 g/mol.
Acetylcholinesterase Inhibition
Recent studies indicate that compounds with similar structures exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. For instance, compounds containing thiazole derivatives have shown promising results in AChE inhibition, suggesting that this compound might also possess this activity .
Antitumor Activity
The benzo[d]thiazole moiety has been linked to antitumor properties through the inhibition of various kinases involved in cancer progression. Similar derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in several malignancies . The potential for this compound to act on these targets warrants further investigation.
Biological Evaluation
In Vitro Studies : Preliminary evaluations have shown that related compounds exhibit moderate to high inhibitory activity against AChE, with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific derivative .
In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of similar compounds. For example, compounds with a phenoxy group have demonstrated reduced neurodegeneration in NMDA-lesion-induced damage models .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Key findings include:
- Phenoxy Group : Enhances binding affinity to target receptors through π–π interactions.
- Piperidine Substitution : Modifications on the piperidine ring can significantly alter pharmacokinetics and receptor selectivity.
- Benzo[d]thiazole Core : Variations in substituents on this core can impact both solubility and biological efficacy.
Case Studies
- Neuroprotective Effects : A study evaluated a series of benzo[d]thiazole derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines, showing that modifications could enhance protective efficacy against neurotoxicity.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that specific structural modifications could lead to increased apoptosis in tumor cells.
Q & A
Basic: What synthetic strategies are recommended for constructing the piperidin-4-ylmethyl-benzo[d]thiazole carboxamide scaffold?
The synthesis involves modular coupling of the benzo[d]thiazole-6-carboxylic acid and the phenoxyacetyl-piperidine intermediate. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCI/HOBt or DCC to activate the benzo[d]thiazole-6-carboxylic acid for amide bond formation .
- Amine coupling : React the activated acid with the (1-(2-phenoxyacetyl)piperidin-4-yl)methylamine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours .
- Purification : Employ column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water for high purity (>95%) .
Basic: How should researchers validate the structural integrity of this compound?
- 1H/13C NMR : Confirm the piperidine ring’s axial/equatorial protons (δ 1.5–2.8 ppm) and the phenoxyacetyl methylene group (δ 4.1–4.3 ppm). Benzo[d]thiazole protons appear as distinct singlets (δ 8.1–8.3 ppm) .
- Mass spectrometry : Use ESI-MS to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₂₂H₂₄N₃O₃S .
- HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient, retention time ~4–6 minutes) .
Advanced: How can researchers design experiments to profile its biological activity in enzyme inhibition assays?
- Kinase inhibition screening : Use ATP-Glo™ assays against a panel of kinases (e.g., PI3K, EGFR) at 1–10 µM concentrations. Include staurosporine as a positive control .
- Cellular viability assays : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare dose-response curves (IC₅₀) with structurally related analogs to identify activity trends .
- Counter-screening : Assess selectivity against non-target enzymes (e.g., CYP450 isoforms) to rule off-target effects .
Advanced: How should contradictory data in biological activity (e.g., variable IC₅₀ values) be resolved?
- Replicate experiments : Perform triplicate runs under controlled conditions (fixed DMSO concentration, cell passage number) to minimize variability .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside biochemical assays .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate critical variables (e.g., compound solubility, incubation time) .
Advanced: What methodologies improve metabolic stability for in vivo studies?
- Fluorine incorporation : Introduce trifluoromethyl or difluorocyclohexyl groups (e.g., at the piperidine’s 4-position) to block oxidative metabolism .
- Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound via LC-MS/MS over 60 minutes .
- Prodrug strategies : Mask polar groups (e.g., carboxamide) as esters to enhance oral bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Analog synthesis : Systematically vary substituents (e.g., phenoxy → 4-fluorophenoxy, benzo[d]thiazole → benzoxazole) and test activity .
- 3D-QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- Crystallography : Co-crystallize with target enzymes (e.g., PI3Kγ) to identify critical hydrogen bonds (e.g., between the carboxamide and kinase hinge region) .
Advanced: What analytical techniques resolve stereochemical uncertainties in analogs with chiral centers?
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to separate enantiomers .
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign absolute configuration .
- NOESY NMR : Detect spatial proximity between protons (e.g., piperidine’s axial CH₂ and thiazole protons) to confirm stereochemistry .
Advanced: How can researchers address low synthetic yields in scale-up efforts?
- Flow chemistry : Optimize coupling steps in continuous-flow reactors (residence time: 30 minutes, 50°C) to improve reproducibility and yield .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
- Process DoE : Vary solvent polarity (THF vs. DMF), temperature (25–60°C), and stoichiometry (1.0–1.5 eq amine) to maximize efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
